乙酸-4-((1-甲基-2,5-二氧杂-2,5-二氢-1H-吡咯-3-基)氨基)苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

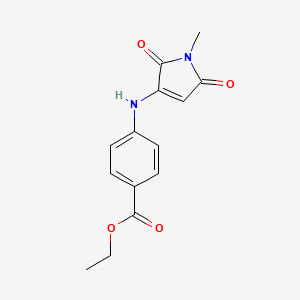

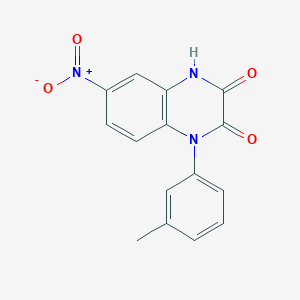

Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is an organic compound. It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a key building block in many pharmaceuticals and natural products .

Synthesis Analysis

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates, which could be a potential precursor to the compound , has been described . This synthesis involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray and DFT-calculated structure . The title compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the IR spectrum of a related compound shows peaks at 3303 cm−1 (N–H), 3120 cm−1 (=C–H), and 1725 cm−1 (C=O) .科学研究应用

Pharmaceutical Synthesis

This compound is a derivative of maleimide, which is known for its biologically active imide group. It can be used to synthesize various pharmaceuticals due to its reactivity with nucleophiles and electrophiles. It’s particularly useful in creating compounds with anti-inflammatory and analgesic properties .

Antibacterial Agents

The structure of ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate allows it to be a precursor in the synthesis of sulfonamide derivatives. These derivatives are among the first synthetic antibacterial drugs and continue to be explored for new antibacterial properties to combat antibiotic resistance .

Antitumor Activity

Maleimides, from which this compound is derived, have shown potential in antitumor applications. They can be modified to create new molecules with antitumor activity, which is crucial in the development of cancer therapies .

Enzyme Inhibition

The compound’s maleimide core can inhibit various proteins, including enzymes like cyclooxygenase and kinase. These enzymes are involved in critical biological processes, and their inhibition can be used to treat diseases like cancer and inflammatory disorders .

Polymerization and Copolymerization

Due to the presence of an activated double bond and an imide group, ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate can undergo polymerization and copolymerization. This makes it valuable in creating polymers for medical devices, coatings, and drug delivery systems .

Carbonic Anhydrase Inhibition

Sulfonamide derivatives synthesized from this compound can act as carbonic anhydrase inhibitors. This application is significant in treating conditions like glaucoma and edema, as well as in managing seizures and altitude sickness .

未来方向

The synthesis of related compounds has been reported, indicating potential future directions for the synthesis and study of this compound . For example, a four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of the antidiabetic drug glimepiride, has been accomplished .

属性

IUPAC Name |

ethyl 4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(19)9-4-6-10(7-5-9)15-11-8-12(17)16(2)13(11)18/h4-8,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLICJFAFOGSZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2741519.png)

![8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2741521.png)

![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741535.png)